N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide
Description
N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide is a complex organic compound with significant applications in various fields of science and industry. This compound features a piperidine ring substituted with a 3-chlorophenyl group, a dimethylamino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-18(2)11-15(21)6-8-19(9-7-15)14(20)17-13-5-3-4-12(16)10-13/h3-5,10,21H,6-9,11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBARXNSOYMJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCN(CC1)C(=O)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.
Addition of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Hydroxylation: The hydroxyl group is added via oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles, and the 3-chlorophenyl group can undergo electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, chlorobenzene, various catalysts.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified piperidine derivatives.
Substitution Products: Various substituted piperidine compounds.
Scientific Research Applications
N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-[(methylamino)methyl]-4-hydroxypiperidine-1-carboxamide
- N-(3-chlorophenyl)-4-[(ethylamino)methyl]-4-hydroxypiperidine-1-carboxamide
- N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Uniqueness
N-(3-chlorophenyl)-4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
